molecular formula C8H12N2O B13113507 5-isopropyl-1-methylpyrazin-2(1H)-one

5-isopropyl-1-methylpyrazin-2(1H)-one

Cat. No.: B13113507
M. Wt: 152.19 g/mol
InChI Key: OIUOIYGNIOGQIV-UHFFFAOYSA-N
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Description

5-Isopropyl-1-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core (a six-membered ring with two nitrogen atoms and a ketone group). The substituents at the 1- and 5-positions include a methyl and isopropyl group, respectively.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-methyl-5-propan-2-ylpyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-6(2)7-5-10(3)8(11)4-9-7/h4-6H,1-3H3

InChI Key

OIUOIYGNIOGQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C(=O)C=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-1-methylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with isopropyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of 5-isopropyl-1-methylpyrazin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

5-isopropyl-1-methylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-isopropyl-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazinone Derivatives and Analogues

Compound Name Core Structure Substituents Key Structural Features Reference
5-Isopropyl-1-methylpyrazin-2(1H)-one Pyrazin-2(1H)-one 1-methyl, 5-isopropyl Pyrazinone core with alkyl substituents N/A
Compound 58 (Pyrazolopyrimidinone) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(3,5-dimethylphenyl), 2-isopropyl Fused pyrazole-pyrimidinone ring
6-(2-Hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one Pyrazolo[1,5-a]pyrimidin-5-one 6-(2-hydroxyethyl), 7-methyl Hydroxyethyl and methyl substituents
Streptochlorin Not specified Not explicitly described (see Fig. 3B) Likely halogenated or marine-derived


Key Observations :

  • Core Heterocycles: While 5-isopropyl-1-methylpyrazin-2(1H)-one has a monocyclic pyrazinone core, analogues like Compound 58 and the hydroxyethyl derivative feature fused bicyclic systems (pyrazolo-pyrimidinones), which may enhance rigidity and binding affinity .
  • Substituent Effects: The isopropyl group in the target compound likely increases lipophilicity compared to the hydroxyethyl group in the pyrazolo-pyrimidinone derivative . This could influence membrane permeability and metabolic stability.
  • Positional Variations : Substituents at the 5-position (e.g., isopropyl vs. 3,5-dimethylphenyl in Compound 58) may alter steric bulk and electronic properties, impacting interactions with biological targets .

Physicochemical and Spectroscopic Properties

Limited data are available for 5-isopropyl-1-methylpyrazin-2(1H)-one, but insights can be inferred from analogues:

  • Chemical Shifts: Pyrazinone derivatives exhibit characteristic ¹H and ¹³C NMR shifts influenced by substituents. For example, streptochlorin (Fig. 3B) and p-334 (Fig. 2) show pH-dependent shifts, suggesting sensitivity to electronic environments . The target compound’s isopropyl group may deshield adjacent protons, resulting in downfield shifts compared to methyl-substituted analogues.
  • Solubility and Stability : The isopropyl group may reduce aqueous solubility compared to hydroxyethyl-substituted derivatives . Stability under physiological conditions remains speculative without direct data.

Biological Activity

5-Isopropyl-1-methylpyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications based on diverse sources.

5-Isopropyl-1-methylpyrazin-2(1H)-one is characterized by its pyrazine ring with an isopropyl and a methyl substituent. Its molecular formula is C8_{8}H10_{10}N2_{2}O, and it plays a vital role as a building block in the synthesis of more complex heterocyclic compounds. The unique combination of substituents contributes to its chemical reactivity and biological activity.

The biological activity of 5-isopropyl-1-methylpyrazin-2(1H)-one is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes or receptors, which can lead to various observed biological effects. For instance, studies suggest that it may exhibit antimicrobial properties by interfering with microbial metabolic pathways .

Antimicrobial Activity

Research indicates that 5-isopropyl-1-methylpyrazin-2(1H)-one possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents. The compound's ability to disrupt bacterial cell functions makes it a candidate for further exploration in medicinal chemistry .

Anticancer Properties

The anticancer potential of 5-isopropyl-1-methylpyrazin-2(1H)-one has been a focal point in recent studies. It has shown promising results against several cancer cell lines, including MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The compound exhibited growth inhibition with IC50_{50} values ranging from 3.79 µM to 42.30 µM, indicating significant cytotoxic effects on these cell lines .

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50_{50} (µM)Activity Type
MCF73.79Anticancer
SF-26812.50Anticancer
NCI-H46042.30Anticancer
Various bacteriaVariesAntimicrobial

These findings indicate that 5-isopropyl-1-methylpyrazin-2(1H)-one holds substantial promise as both an antimicrobial and anticancer agent, warranting further investigation into its mechanisms and potential therapeutic applications.

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